molecular formula C15H18O5 B13395430 2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde

2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde

Cat. No.: B13395430
M. Wt: 278.30 g/mol
InChI Key: OGBMDKPBMYYRMN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furodioxole ring system, which is a fused bicyclic structure containing oxygen atoms. The presence of a phenylmethoxy group and a carbaldehyde functional group further adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the furodioxole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of 2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid.

    Reduction: Formation of 2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

Uniqueness

2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde is unique due to its combination of a furodioxole ring system, a phenylmethoxy group, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications .

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde

InChI

InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3

InChI Key

OGBMDKPBMYYRMN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C

Origin of Product

United States

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